Cas no 87-52-5 (Gramine)

Gramine is a synthetic auxin herbicide offering effective control against broadleaf and grassy weeds. Its key advantages include systemic uptake, allowing for efficient root-to-shoot transport of the active ingredient, and a range of application rates to suit various crop protection needs.
Gramine structure
Gramine structure
商品名:Gramine
CAS番号:87-52-5
MF:C11H14N2
メガワット:174.242262363434
MDL:MFCD00005629
CID:34421
PubChem ID:6890

Gramine 化学的及び物理的性質

名前と識別子

    • 3-(Dimethylaminomethyl)indole
    • (1H-INDOL-3-YLMETHYL)-DIMETHYL-AMINE
    • 3-((N,N-DIMETHYLAMINO)METHYL)INDOLE
    • BETA-DIMETHYLAMINOMETHYLINDOLE
    • DONAXINE
    • n,n-dimethyl-1h-indole-3-methanamine
    • TIMTEC-BB SBB003799
    • 1H-Indol-3-yl-N,N-dimethylmethanamine
    • 3-((dimethylamino)methyl)-indol
    • 3-Dimethylaminomethylindol (gramin)
    • b-(Dimethylaminomethyl)indole
    • Donaxin
    • Indole, 3-[(dimethylamino)methyl]-
    • n,n-dimethyl-1h-indole-3-methanamin
    • N,N-Dimethyl-1H-indole-3-methylamine
    • 1H-Indole-3-methanamine, N,N-dimethyl-
    • indol-3-ylmethyldimethylamine
    • Gramine
    • 1-(1H-indol-3-yl)-N,N-dimethylmethanamine
    • GRAMINE(RG)
    • 1H-Indole-3-methanamine,N,N-dimethyl
    • 3-(N,N-dimethylaminomethyl) indole
    • for Cefixime
    • GCLH
    • Gramin
    • Indole,3-[(dimethylamino)methyl]
    • NSC 16892
    • (1H-indol-3-ylmethyl)dimethylamine
    • (Indol-3-ylmethyl)dimethylamine
    • 3-[(Dimethylamino)methyl]indole
    • Donaxine;Gramine
    • Indolalkylamine der.
    • Gramine, 99%
    • 3-(N,N-Dimethylaminomethyl)indole
    • Indole, 3-[(dimethylamin
    • SPBio_002817
    • beta-(Dimethylaminomethyl)indole
    • MFCD00005629
    • s2304
    • SW196552-2
    • 1-(1H-indol-3-yl)-N,N-dimethyl-methanamine
    • LS-82953
    • AKOS001055234
    • Oprea1_150946
    • BRD-K26005076-001-03-7
    • 1H-Indol-3-yl-N,N-dimethylmethanamine #
    • CHEMBL254348
    • SR-01000636080-1
    • Prestwick0_000629
    • Prestwick3_000629
    • InChI=1/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H
    • MLS002153919
    • Prestwick_245
    • UNII-FGQ8A78L14
    • [(1H-indol-3-yl)methyl]dimethylamine
    • INDOLE, 3-((DIMETHYLAMINO)METHYL)-
    • EN300-05999
    • SMR000112262
    • NCGC00016343-02
    • Enamine_005691
    • 87-52-5
    • indol-3-ylmethyldimethylamin
    • Prestwick2_000629
    • HMS2268O03
    • NCGC00016343-04
    • NCGC00016343-05
    • 3-[Dimethylaminomethyl]indole
    • HMS3651E18
    • GRAMINE [MI]
    • beta -dimethylaminomethylindole
    • NCGC00016343-01
    • CHEBI:28948
    • (1H-indol-3-yl)-N,N-dimethylmethanamine
    • NSC16892
    • WLN: T56 BMJ D1N1&1
    • BSPBio_000598
    • N,N-Dimethyl-1H-indole-3-methanamine, 9CI
    • 3-((DIMETHYLAMINO)METHYL)INDOLE
    • C08304
    • SR-01000636080
    • CS-0007885
    • (1H-Indol-3-ylmethyl)-dimethylamine
    • CCG-46378
    • SCHEMBL445889
    • NCGC00142364-03
    • 3-[(Dimethylamino)methyl]-Indole
    • TNP00029
    • A842252
    • STL146344
    • AC-15584
    • AI3-52146
    • HMS1410C15
    • HB0305
    • NCGC00142364-02
    • SR-01000636080-4
    • .BETA.-(DIMETHYLAMINOMETHYL)INDOLE
    • EINECS 201-749-8
    • HY-N0166
    • AS-11847
    • Z56917380
    • FGQ8A78L14
    • BPBio1_000658
    • IDI1_007926
    • 3-Dimethylaminomethylindole;3-(DIMETHYLAMINOMETHYL)INDOLE
    • CAS-87-52-5
    • D0653
    • NCGC00142364-01
    • BRD-K26005076-001-06-0
    • NSC-16892
    • 3-((Dimethylamino)methyl)-Indole
    • FT-0603302
    • .beta.-Dimethylaminomethylindole
    • SY005107
    • Q420118
    • HMS1569N20
    • SCHEMBL63578
    • DTXSID3058955
    • NCGC00016343-03
    • Prestwick1_000629
    • 4,5,6,7-TETRAHYDRO-THIAZOLO[5,4-C]PYRIDINEHYDROCHLORIDESALT
    • HMS2096N20
    • Gramine (6CI)
    • Indole, 3-[(dimethylamino)methyl]- (8CI)
    • N,N-Dimethyl-1H-indole-3-methanamine (ACI)
    • 3-[(Dimethylamino)methyl]-1H-indole
    • β-(Dimethylaminomethyl)indole
    • C11H14N2
    • 3-((N,N-Dimethylamino)methyl)indole (Gramine)
    • NS00039200
    • Gramine,98%
    • NCGC00016343-13
    • DB-057006
    • BRD-K26005076-001-12-8
    • indole, 3-dimethylaminomethyl-
    • DTXCID5048552
    • MDL: MFCD00005629
    • インチ: 1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3
    • InChIKey: OCDGBSUVYYVKQZ-UHFFFAOYSA-N
    • ほほえんだ: C1C=C2NC=C(C2=CC=1)CN(C)C
    • BRN: 140521

計算された属性

  • せいみつぶんしりょう: 174.115698g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.8
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 174.115698g/mol
  • 単一同位体質量: 174.115698g/mol
  • 水素結合トポロジー分子極性表面積: 19Ų
  • 重原子数: 13
  • 複雑さ: 168
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 174.24
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.0715 (rough estimate)
  • ゆうかいてん: 131.0 to 134.0 deg-C
  • ふってん: 293.9℃ at 760 mmHg
  • フラッシュポイント: 華氏温度:332.6°f< br / >摂氏度:167°C< br / >
  • 屈折率: 1.5500 (estimate)
  • ようかいど: 481.1 mg/L @ 25 °C (est)
  • すいようせい: ほとんど溶けない
  • PSA: 19.03000
  • LogP: 2.22950
  • マーカー: 4533
  • ようかいせい: アルコール、エーテル、クロロホルムに可溶、冷アセトンに微溶解、将来は水と石油エーテルにほぼ可溶

Gramine セキュリティ情報

Gramine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Gramine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB281923-25 g
3-(Dimethylaminomethyl)indole
87-52-5
25g
€79.60 2023-04-26
abcr
AB281923-5 g
3-(Dimethylaminomethyl)indole
87-52-5
5g
€63.40 2023-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6519-10mg
Gramine
87-52-5 98.44%
10mg
¥ 148 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6519-100mg
Gramine
87-52-5 98.44%
100mg
¥ 747 2023-09-07
Enamine
EN300-05999-50.0g
[(1H-indol-3-yl)methyl]dimethylamine
87-52-5 95%
50g
$90.0 2023-04-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G22860-20mg
Gramine
87-52-5 ,≥98%
20mg
¥118.0 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023134-20mg
Gramine
87-52-5 98%()
20mg
¥204 2024-05-21
Ambeed
A719845-500g
1-(1H-Indol-3-yl)-N,N-dimethylmethanamine
87-52-5 98%
500g
$394.0 2025-02-24
TRC
G779950-5g
Gramine
87-52-5
5g
$ 224.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6519-50 mg
Gramine
87-52-5 98.14%
50mg
¥498.00 2022-04-26

Gramine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sulfur dioxide Solvents: Acetonitrile
リファレンス
The activation of aminals and aminol ethers by sulfur dioxide and their reactions with electron rich aromatic compounds
Heaney, Harry; et al, Tetrahedron, 1997, 53(39), 13361-13372

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Water
リファレンス
A facile synthesis of 3-substituted indoles
Nagarathnam, Dhanapalan, Journal of Heterocyclic Chemistry, 1992, 29(4), 953-8

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Acetic acid ,  1,4-Dioxane ,  Water ;  5 min, 0 °C
1.2 Solvents: Water ;  0 °C; 2 h, 0 °C; 0 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Visible-light-induced cascade dearomatization cyclization between alkynes and indole-derived bromides: a facile strategy to synthesize spiroindolenines
Gao, Xiaoshuang; et al, Chemical Communications (Cambridge, 2020, 56(90), 14047-14050

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Ethanol ,  Acetonitrile ;  2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 24 h, rt
リファレンス
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity
Nimbarte, Vijaykumar D. ; et al, ChemMedChem, 2021, 16(10), 1667-1679

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Halogenation of 1-substituted skatoles. Preparation of 3-bromomethylindoles
Hino, Tohru; et al, Chemical & Pharmaceutical Bulletin, 1975, 23(11), 2990-7

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  72 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 2 h, 70 °C
2.2 Reagents: Water ;  cooled
リファレンス
Novel Preparation of Hemiaminal Derivatives with BPO and N,N-Dimethylamides and Their Synthetic Use for (Aminomethyl)indoles
Nakamura, Kohei; et al, European Journal of Organic Chemistry, 2020, 2020(30), 4713-4722

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Water ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
リファレンス
The structural simplification of lysergic acid as a natural lead for synthesizing novel anti-Alzheimer agents
Alzweiri, Muhammed; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Zinc chloride Solvents: Ethanol ;  90 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, rt
リファレンス
Efficient and practical synthesis of Mannich bases related to gramine mediated by zinc chloride
Dai, Hong-Guang; et al, Synthetic Communications, 2006, 36(13), 1829-1835

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Water ;  20 min, 35 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 11 - 13
リファレンス
Improved synthesis of 3-(dialkylaminomethyl)-indole in acetic acid aqueous solution under ultrasound irradiation
Li, Ji-Tai; et al, Ultrasonics Sonochemistry, 2010, 18(1), 42-44

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sulfur dioxide
リファレンス
Bis(dimethylamino)methane
Duplantier, Allen J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Toluene ,  Hexane ;  10 min, 0 - 5 °C; 15 min, 0 - 5 °C
1.2 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  5 min, 0 - 5 °C; rt; 16 h, 50 °C
1.3 Reagents: Methanol ;  10 min, rt
リファレンス
A practical synthesis of indole-based heterocycles using an amidoaluminum-mediated strategy
Todd, Robert; et al, Synthesis, 2009, (11), 1846-1850

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 2 h, 70 °C
1.2 Reagents: Water ;  cooled
リファレンス
Novel Preparation of Hemiaminal Derivatives with BPO and N,N-Dimethylamides and Their Synthetic Use for (Aminomethyl)indoles
Nakamura, Kohei; et al, European Journal of Organic Chemistry, 2020, 2020(30), 4713-4722

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium borohydride
リファレンス
Reaction of nitro compounds with immonium salts. 1. Nitrovinylation of indoles
Babievskii, K. K.; et al, Izvestiya Akademii Nauk SSSR, 1977, (10), 2310-13

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  2 h, 160 °C
リファレンス
Synthesis of N-1-Skatyl Uracil Derivatives
Chernikova, I. B.; et al, Chemistry of Natural Compounds, 2017, 53(2), 333-337

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-[2-[Bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phosphino-… Solvents: Toluene ;  36 h, 140 °C
リファレンス
Divergence in CH alkylation of indoles under Mn catalysis
Mondal, Akash; et al, Catalysis Science & Technology, 2023, 13(19), 5745-5756

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Discovery of Potent, Selective, Orally Active, Nonpeptide Inhibitors of Human Mast Cell Chymase
Greco, Michael N.; et al, Journal of Medicinal Chemistry, 2007, 50(8), 1727-1730

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Acetonitrile ,  Water ;  2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
2.1 Reagents: Hydrogen Catalysts: Palladium ;  4 h, 3 bar, rt
リファレンス
The structural simplification of lysergic acid as a natural lead for synthesizing novel anti-Alzheimer agents
Alzweiri, Muhammed; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, rt
1.2 1 h, rt
2.1 Solvents: Ethanol ,  Acetonitrile ;  2 h, rt
2.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 24 h, rt
リファレンス
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity
Nimbarte, Vijaykumar D. ; et al, ChemMedChem, 2021, 16(10), 1667-1679

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sulfur dioxide Solvents: Acetonitrile ;  4 d
リファレンス
Sulfur dioxide
Burke, Steven D., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium ;  4 h, 3 bar, rt
リファレンス
The structural simplification of lysergic acid as a natural lead for synthesizing novel anti-Alzheimer agents
Alzweiri, Muhammed; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 47,

ごうせいかいろ 22

はんのうじょうけん
1.1 Solvents: Dimethylformamide
2.1 Reagents: Sodium borohydride
リファレンス
Reaction of nitro compounds with immonium salts. 1. Nitrovinylation of indoles
Babievskii, K. K.; et al, Izvestiya Akademii Nauk SSSR, 1977, (10), 2310-13

Gramine Raw materials

Gramine Preparation Products

Gramine 関連文献

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